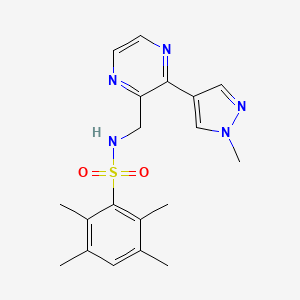
2,3,5,6-tetramethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,3,5,6-tetramethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzenesulfonamide” is a chemical compound with the molecular formula C19H23N5O2S and a molecular weight of 385.491. It is not intended for human or veterinary use and is for research use only1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that similar compounds can be synthesized from related substances. For instance, tetramethylbutane can be obtained from ethyl bromide, tert-butyl bromide, and magnesium metal in the presence of manganese (II) ions2.Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its molecular formula C19H23N5O2S1. Unfortunately, I couldn’t find a specific 2D or 3D molecular structure for this compound.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound. However, similar compounds may undergo various reactions depending on the conditions and reagents used2.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented. However, based on its molecular formula, we can infer that it likely has properties similar to other compounds with similar structures1.Scientific Research Applications
Synthesis and Biological Evaluation
Research studies have synthesized and evaluated various benzenesulfonamide derivatives, including pyrazolyl benzenesulfonamides, for their anti-inflammatory, antimicrobial, and anticancer properties. For example, Bekhit et al. (2008) synthesized a series of pyrazolyl benzenesulfonamide derivatives, demonstrating significant anti-inflammatory activity and gastrointestinal safety profiles superior to indomethacin (Bekhit et al., 2008).
Antimicrobial and Antifungal Activities
Hassan (2013) synthesized 2-pyrazoline derivatives with benzenesulfonamide moieties and tested their antimicrobial activity, noting comparable antibacterial activity against Escherichia coli to ampicillin (Hassan, 2013).
COX-2 Inhibitors
Penning et al. (1997) reported on sulfonamide-containing 1,5-diarylpyrazole derivatives as COX-2 inhibitors, identifying compounds with potent and selective inhibitory properties (Penning et al., 1997).
Anticancer Properties
Gul et al. (2016) synthesized benzenesulfonamides and evaluated their cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors. Some derivatives displayed interesting cytotoxic activities, crucial for further anti-tumor activity studies (Gul et al., 2016).
Safety And Hazards
The safety and hazards associated with this compound are not well-documented. As with any chemical compound, it’s important to handle it with care and use appropriate safety measures.
Future Directions
The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields could be explored.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult with a chemistry expert.
properties
IUPAC Name |
2,3,5,6-tetramethyl-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2S/c1-12-8-13(2)15(4)19(14(12)3)27(25,26)23-10-17-18(21-7-6-20-17)16-9-22-24(5)11-16/h6-9,11,23H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJVJIALJASBMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=NC=CN=C2C3=CN(N=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-tetramethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Fluorophenyl)sulfonyl]ethanol](/img/structure/B2667209.png)
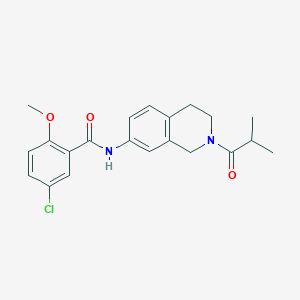
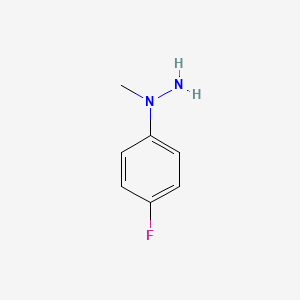
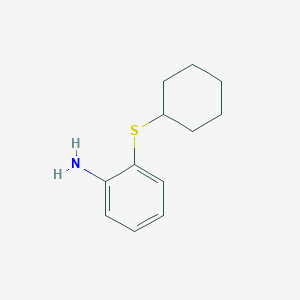
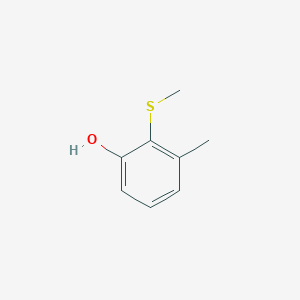
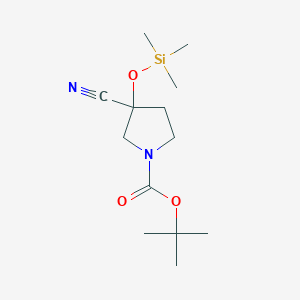
![7-(6-(4-benzylpiperidin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
![2-(2-fluorophenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2667221.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2667222.png)
![3-amino-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2667223.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide](/img/structure/B2667224.png)
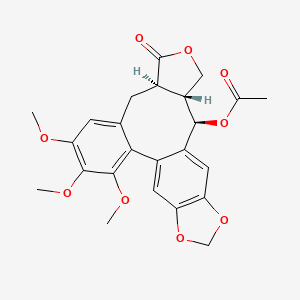
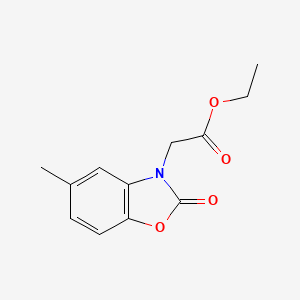
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2667230.png)